Glucosyl-6-pedalitin
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O12/c1-31-14-6-13-16(11(26)5-12(32-13)8-2-3-9(24)10(25)4-8)18(28)21(14)34-22-20(30)19(29)17(27)15(7-23)33-22/h2-6,15,17,19-20,22-25,27-30H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDSVYQTJXGHOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)O)O)OC4C(C(C(C(O4)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pedaliin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030805 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
22860-72-6 | |
| Record name | Pedaliin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030805 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
254 °C | |
| Record name | Pedaliin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030805 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Chemical and Physical Properties of Pedaliin
The chemical and physical properties of Pedaliin are fundamental to understanding its behavior in biological systems and for its isolation and synthesis.
| Property | Value |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
| Molecular Formula | C22H22O12 |
| Molecular Weight | 478.4 g/mol |
| Melting Point | 254 °C |
| Solubility | Soluble in DMSO. For in vivo studies, it can be dissolved in a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO and 90% (20% SBE-β-CD in saline). |
Isolation and Purification Methodologies
Extraction Techniques from Diverse Biological Matrices
The initial step in obtaining Pedaliin from plant material typically involves solvent extraction, followed by preliminary purification steps to reduce matrix complexity. From young sesame leaves, Pedaliin (identified as pedalitin-6-O-glucoside) has been extracted using ethanol (B145695) and methanol (B129727).
One established method involves the extraction of dried sesame leaf powder with ethanol. For instance, 1.5 kg of powder was extracted three times with 1.0 L of ethanol for 1 hour at room temperature, yielding 6.0 L of ethanol extracts plos.orgsemanticscholar.org. These extracts were then concentrated to 450 mL. A portion of this concentrated solution (150 mL × 3) was loaded onto an HP-20 column (5.5 × 53 cm) and eluted with methanol (1.5 L × 3) to remove chlorophyll (B73375) and other impurities plos.orgsemanticscholar.org. The methanol effluent was evaporated in vacuo, and the resulting aqueous solution underwent successive partitioning with ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH) plos.orgsemanticscholar.org. The n-BuOH phase was subsequently subjected to further separation by allowing it to stand overnight at -20 °C, leading to the formation of a precipitate (Fr. BP, 5 g) from which Pedaliin was later isolated plos.orgsemanticscholar.org.
Another approach for Pedaliin isolation from dried young sesame leaf powder (300 g) involved ultrasonication with 1.5 L of methanol researchgate.netsemanticscholar.org. After centrifugation, the supernatant was collected and concentrated. This extract was then loaded onto a Diaion HP-20 column (50 mm i.d. × 340 mm), and 2.5 L of methanol was passed through to yield a methanol fraction (30.5 g) researchgate.netsemanticscholar.org. Further purification of a 2.7 g aliquot involved dilution with 50 mL of 70% methanol researchgate.netsemanticscholar.org.
For quantitative analysis, dry sesame leaf powder (25 mg or 100 mg samples) was extracted twice with 1 mL or 50 mL of 60% methanol, respectively, using a sonicating bath for 15 minutes. The extracts were then filtered through a 0.45 μm PVDF membrane filter before HPLC analysis plos.org.
Table 1: Summary of Pedaliin Extraction Parameters
| Biological Matrix | Extraction Solvent | Extraction Method | Initial Purification Steps | Yield/Fraction | Source |
| Young Sesame Leaves (Dried Powder) | Ethanol | Batch Extraction (3x, 1h, RT) | HP-20 column (MeOH elution), EtOAc & n-BuOH partitioning, cold precipitation | Fr. BP (5 g) | plos.orgsemanticscholar.org |
| Young Sesame Leaves (Dried Powder) | Methanol | Ultrasonication, Centrifugation | Diaion HP-20 column (MeOH elution) | Methanol fraction (30.5 g) | researchgate.netsemanticscholar.org |
| Sesame Leaves (Dry Powder) | 60% Methanol | Sonicating bath (15 min) | Filtration (0.45 μm PVDF) | Filtrate for HPLC analysis | plos.org |
Advanced Chromatographic Separation Strategies
Chromatographic techniques are indispensable for the fine separation and isolation of Pedaliin from complex mixtures obtained after initial extraction.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation of Pedaliin, particularly recycling preparative HPLC, which allows for repeated passage of the sample through the column, enhancing separation efficiency.
Pedaliin (pedalitin-6-O-glucoside) has been successfully isolated from the Fr. BP fraction (obtained from n-BuOH partitioning) using recycling preparative HPLC plos.orgsemanticscholar.org. A Waters XBridge C18 column (10 × 250 mm or 4.6 × 150 mm, 5 μm particle size) was commonly employed plos.orgsemanticscholar.orgresearchgate.netsemanticscholar.org. The mobile phase typically consisted of 40% methanol containing 0.1% formic acid plos.orgsemanticscholar.org. In another instance, a preparative HPLC method used a Develosil ODS-UG-5 column (4.6 mm i.d. × 250 mm, 5 μm particle size) at 45 °C with 20% acetonitrile (B52724) as the mobile phase at a flow rate of 1.0 mL/min, monitoring at 280 nm researchgate.netsemanticscholar.org. This method yielded 6.0 mg of Pedaliin researchgate.netsemanticscholar.org.
For analytical purposes and quantification, an Agilent HP-1100 series instrument with a UV-Vis detector and a Waters XBridge C18 column (4.6 × 150 mm, 5 μm) was used. The mobile phase comprised a linear acetonitrile gradient in 0.1% formic acid (5% to 35% MeCN in 15 min, 35% to 100% MeCN in 25 min, and 100% to 5% MeCN in 1 min) at a flow rate of 0.8 mL/min at 40 °C, with monitoring at 254 nm and 340 nm semanticscholar.org.
Table 2: HPLC Parameters for Pedaliin Isolation and Analysis
| Application | Column Type | Column Dimensions | Particle Size | Mobile Phase | Flow Rate | Detection Wavelength | Outcome | Source |
| Isolation (Recycling Prep HPLC) | Waters XBridge C18 | 10 × 250 mm | N/A | 40% MeOH containing 0.1% HCOOH | N/A | N/A | 32 mg Pedaliin, 99% purity | plos.orgsemanticscholar.org |
| Isolation (Preparative HPLC) | Develosil ODS-UG-5 | 4.6 mm i.d. × 250 mm | 5 μm | 20% Acetonitrile | 1.0 mL/min | 280 nm | 6.0 mg Pedaliin | researchgate.netsemanticscholar.org |
| Analytical/Quantification | Waters XBridge C18 | 4.6 × 150 mm | 5 μm | Linear MeCN gradient in 0.1% HCOOH (5-100% MeCN) | 0.8 mL/min | 254 nm, 340 nm | Quantification of Pedaliin | semanticscholar.org |
Counter-Current Chromatography (CCC) is a liquid-liquid partition chromatography technique that utilizes a support-free liquid stationary phase, offering advantages such as high loading capacity and total sample recovery without chemical modifications ufrj.breven3.com.brwikipedia.org. While direct application of CCC for Pedaliin isolation was not explicitly detailed in the search results, a related compound, Pedaliin-6''-acetate, has been successfully separated and purified from Dracocephalum tanguticum Maxim. using a combination of semi-preparative HPLC (SP-HPLC) and high-speed counter-current chromatography (HSCCC) nefu.edu.cn. This demonstrates the utility of these combined techniques for compounds structurally similar to Pedaliin.
In the isolation of Pedaliin-6''-acetate, SP-HPLC was initially used to enrich the compound from an ethyl acetate extract nefu.edu.cn. Subsequently, HSCCC and preparative HPLC (Pre-HPLC) were employed for further separation and purification nefu.edu.cn. This combined approach yielded 150 mg of Pedaliin-6''-acetate with a purity of 97.9% by HPLC analysis nefu.edu.cn.
Semi-preparative HPLC, as a preparative liquid chromatography (LC) method, is designed to isolate specific fractions or collections from a sample for further purification or downstream applications dlsu.edu.phthermofisher.com. It is capable of separating UV-detectable components from crude extracts and allows for the collection of fractions corresponding to chromatographic peaks dlsu.edu.ph. This technique is often used as an intermediate step between analytical and full preparative scale chromatography, balancing resolution with throughput thermofisher.com.
Criteria for Purity Assessment of Isolated Pedaliin
Assessing the purity of isolated Pedaliin is crucial to ensure the reliability of subsequent studies. Various analytical techniques are employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is routinely used to estimate the purity of isolated compounds. The purity percentage of isolated Pedaliin has been estimated by HPLC analysis plos.orgsemanticscholar.org. This involves comparing the peak area of Pedaliin to the total area of all peaks in the chromatogram, often monitored at specific UV wavelengths (e.g., 254 nm and 340 nm) semanticscholar.org. Photodiode array (PDA) detectors are commonly used in HPLC to assess peak purity by measuring UV absorbance across a peak and identifying spectral variations that may indicate coelution sepscience.com. HPLC software assigns metrics like purity angle and purity threshold based on these spectral comparisons sepscience.com.
Quantitative Nuclear Magnetic Resonance (qNMR), specifically 1H-qNMR, is a powerful and metrologically traceable method for determining the purity of organic compounds, including Pedaliin researchgate.netsemanticscholar.orgresearchgate.netplos.org. This technique quantifies an analyte's concentration by comparing its signal area intensity to that of a reference compound with known purity plos.org. For Pedaliin, 1H-qNMR has been used to determine its purity, ensuring metrological traceability to the International System of Units (SI) researchgate.netplos.org. This is particularly valuable as it can quantify compounds without requiring an authentic and identical standard, instead utilizing an alternative reference standard like methyl 4-hydroxybenzoate (B8730719) (MHB) researchgate.netplos.org. The purity of Pedaliin determined by 1H-qNMR can then be used to calculate its relative molar sensitivity (RMS) for HPLC quantification researchgate.netplos.org.
Other general criteria for assessing the purity of organic compounds include determining their melting and boiling points. Pure substances exhibit distinct and sharp melting and boiling points, whereas impurities can depress the melting point and elevate the boiling point, often over a range of temperatures igcseaid.comncert.nic.in. While specific melting point data for isolated Pedaliin were not detailed, these are standard methods in chemical purity assessment. Thin-layer chromatography (TLC) can also be used as a qualitative purity check, where a single, well-defined spot indicates purity plos.orgigcseaid.com.
Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in organic chemistry for determining the structure of molecules. By analyzing the interaction of atomic nuclei with an external magnetic field, NMR provides detailed information about the chemical environment of individual atoms within a compound rsc.orgchemistrysteps.com.
One-Dimensional NMR (¹H and ¹³C) Data Analysis
One-dimensional (1D) NMR experiments, specifically Proton (¹H) NMR and Carbon-13 (¹³C) NMR, are fundamental for initial structural assignment. ¹H NMR provides information on the number of different types of protons, their chemical environments (chemical shifts), and their connectivity (coupling patterns and constants) chemistrysteps.com. ¹³C NMR, on the other hand, reveals the number of distinct carbon atoms and their chemical shifts, which are highly sensitive to the electronic environment of the carbon nuclei uzh.ch.
For Pedaliin (P4, pedalitin-6-O-glucoside), ¹H and ¹³C NMR data are pivotal in identifying the aglycone (pedalitin) and the sugar moiety (glucose) hmdb.ca. While a comprehensive, experimentally derived table of all ¹H and ¹³C chemical shifts for Pedaliin was not directly available in the search results, key diagnostic signals have been reported. Notably, the anomeric proton signals of the sugar units are observed at characteristic chemical shifts and coupling constants. For Pedaliin, anomeric proton signals were reported at δ 5.16 and δ 4.35, with typical coupling constants of 7.0 Hz and 8.0 Hz, respectively. These coupling constants are indicative of the β-form of glucopyranosides, a common configuration for glucose units in natural products hmdb.ca.
Two-Dimensional NMR Experiments (e.g., DQF-COSY, NOESY, HSQC-TOCSY, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments provide correlations between nuclei, offering deeper insights into molecular connectivity and three-dimensional structure that are difficult to obtain from 1D spectra alone rsc.orgresearchgate.net.
Correlation Spectroscopy (COSY) : Homonuclear ¹H-¹H COSY experiments reveal correlations between protons that are coupled through two or three bonds, establishing proton spin systems within the molecule chemistrysteps.com. DQF-COSY (Double-Quantum Filtered COSY) enhances resolution and suppresses diagonal peaks, improving the clarity of cross-peaks.
Heteronuclear Single Quantum Coherence (HSQC-TOCSY) : HSQC correlates protons with their directly bonded carbons, while TOCSY (Total Correlation Spectroscopy) extends these correlations to all protons within a spin system rsc.orgresearchgate.net. HSQC-TOCSY combines these capabilities, allowing for the identification of entire spin systems and their associated carbons.
Heteronuclear Multiple Bond Correlation (HMBC) : HMBC is a powerful technique for establishing long-range correlations between protons and carbons separated by two, three, or even four bonds. This is particularly useful for identifying quaternary carbons and establishing connectivity across heteroatoms or glycosidic linkages hmdb.cacontaminantdb.ca.
Quantitative NMR (qNMR) for Purity Determination and Concentration Assessment
Quantitative NMR (qNMR) is a reliable and accurate method for determining the purity and concentration of a compound without the need for an authentic reference standard of the analyte itself, provided a suitable internal standard is used hmdb.ca. This technique leverages the direct proportionality between the integrated signal intensity in an NMR spectrum and the number of nuclei giving rise to that signal.
For Pedaliin, a high-performance liquid chromatography (HPLC) method with relative molar sensitivity (RMS) based on ¹H-qNMR has been developed for its quantification in samples like dried sesame leaf powders and processed foods hmdb.ca. The linearity and sensitivity of this analytical method were validated. A calibration curve for Pedaliin demonstrated excellent linearity with a correlation coefficient (R²) greater than 0.99 within the concentration range of 1-500 µg/mL contaminantdb.ca. The limit of detection (LOD) for Pedaliin was determined to be 0.040 µg/mL, and the limit of quantitation (LOQ) was 0.135 µg/mL contaminantdb.ca.
Table 1: Quantitative NMR Parameters for Pedaliin
| Parameter | Value |
| Linearity Range | 1-500 µg/mL contaminantdb.ca |
| Correlation Coefficient (R²) | > 0.99 contaminantdb.ca |
| Limit of Detection (LOD) | 0.040 µg/mL contaminantdb.ca |
| Limit of Quantitation (LOQ) | 0.135 µg/mL contaminantdb.ca |
Mass Spectrometry (MS) Applications
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its elemental composition and structural features through fragmentation analysis hmdb.ca.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used for the analysis of polar and thermally labile compounds, including glycosides like Pedaliin. ESI-MS typically produces protonated or deprotonated molecular ions ([M+H]⁺ or [M-H]⁻), which directly correspond to the molecular weight of the analyte hmdb.ca.
For Pedaliin (P4), ESI-MS analysis has provided critical molecular weight information:
Positive ESI-MS : A molecular-related ion peak was observed at m/z 479 [M+H]⁺. A significant fragment ion was also detected at m/z 317 [M-Glc+H]⁺, corresponding to the loss of a glucose unit hmdb.ca. This fragmentation pattern indicates the presence of a glucose moiety attached to the aglycone.
Negative ESI-MS : In negative ion mode, a molecular-related ion peak was observed at m/z 477 [M-H]⁻. A corresponding fragment ion at m/z 315 [M-Glc-H]⁻ further supports the loss of a glucose unit from the parent molecule hmdb.ca.
These data confirm the molecular weight of Pedaliin as 478.403 g/mol (C₂₂H₂₂O₁₂) and indicate the presence of a hexose (B10828440) sugar (glucose) as part of its structure carlroth.com.
Table 2: ESI-MS Data for Pedaliin
| Ionization Mode | m/z (Ion) | Interpretation |
| Positive ESI-MS | 479 [M+H]⁺ hmdb.ca | Protonated molecular ion |
| 317 [M-Glc+H]⁺ hmdb.ca | Loss of glucose from protonated molecular ion | |
| Negative ESI-MS | 477 [M-H]⁻ hmdb.ca | Deprotonated molecular ion |
| 315 [M-Glc-H]⁻ hmdb.ca | Loss of glucose from deprotonated molecular ion |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS), or MS², involves multiple stages of mass analysis, typically used to fragment a selected precursor ion and analyze the resulting product ions. This technique is invaluable for obtaining detailed structural information, especially for complex molecules, by revealing characteristic fragmentation pathways libretexts.org.
For Pedaliin, MS/MS experiments are employed to further characterize its structure by inducing fragmentation of the parent ion and analyzing the resulting daughter ions hmdb.ca. The fragmentation patterns obtained from MS/MS provide insights into the sequence and linkage of sugar units and the structure of the aglycone. For instance, the observed loss of a glucose unit (as seen in ESI-MS data) is a common fragmentation pathway for O-glycosylated flavonoids, and MS/MS can confirm this by identifying specific neutral losses or characteristic fragment ions corresponding to the aglycone or partial sugar chains hmdb.ca. Different collision energies can be applied in MS/MS experiments to control the extent of fragmentation, allowing for the generation of a comprehensive set of product ions that aid in the complete structural elucidation of Pedaliin hmdb.ca.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used analytical technique that measures the absorption of light by a sample in the ultraviolet and visible regions of the electromagnetic spectrum (typically 100 to 900 nm). This technique provides valuable information about the electronic transitions within a molecule, which are characteristic of its chromophores and conjugated systems. Chromophores are covalently unsaturated groups responsible for absorbing electromagnetic radiation in the UV-Vis region umass.eduresearchgate.netomlc.org. The absorption maxima (λmax) and molar absorptivity (ε) values obtained from UV-Vis spectra are essential for characterizing the chromophores present in a compound and can indicate the extent of conjugation and the presence of auxochromes researchgate.netomlc.orgtcichemicals.com.
For Pedaliin, studies have reported distinct absorption characteristics. High-Performance Liquid Chromatography (HPLC) analyses often utilize UV detection at specific wavelengths to monitor and quantify Pedaliin. One reported maximum absorbing wavelength for Pedaliin is 203 nm researchgate.netresearchgate.net. Additionally, in the context of quantitative analysis, the molar absorption coefficient (molar absorptivity, ε) for Pedaliin has been determined. A calibration curve slope associated with Pedaliin's molar absorption coefficient was reported as 14431 researchgate.net. Molar absorptivity values indicate the probability of an electronic transition, with higher values (typically >10,000 L·mol⁻¹·cm⁻¹) suggesting allowed transitions and strong absorption tcichemicals.comuwimona.edu.jmrcsb.org.
Flavonoid glycosides, such as Pedaliin, typically exhibit two main absorption bands in their UV-Vis spectra due to their flavone (B191248) backbone: Band I (300-400 nm) related to the B-ring cinnamoyl system and Band II (240-280 nm) related to the A-ring benzoyl system researchgate.netomlc.org. While direct λmax values for Pedaliin at these specific flavonoid-characteristic regions were not explicitly detailed in the immediate search results, a related compound, pedalitin-6-O-laminaribioside (P3), showed UV-λmax values at 271 nm and 344 nm plos.org. Given Pedaliin's structural similarity to pedalitin (B157511) derivatives, it is expected to exhibit similar characteristic absorption bands in these regions, reflecting the presence of its flavonoid chromophore plos.org.
The UV-Vis spectroscopic data for Pedaliin are summarized in the table below:
| Parameter | Value | Unit | Source |
| Maximum Absorption (λmax) | 203 | nm | researchgate.netresearchgate.net |
| Molar Absorptivity (ε) | 14431 (calibration curve slope) | L·mol⁻¹·cm⁻¹ (implied) | researchgate.net |
X-ray Crystallography for Crystalline Structure Determination
X-ray crystallography is a powerful and definitive technique for determining the three-dimensional atomic and molecular structure of crystalline materials medchemexpress.comomlc.orgthieme-connect.com. It provides precise information on the arrangement of atoms within a crystal lattice, including unit cell dimensions, space group symmetry, and accurate bond lengths and bond angles medchemexpress.comomlc.orglibretexts.orguv-vis-spectral-atlas-mainz.org. This technique is indispensable for understanding the molecular geometry, bonding, and intermolecular interactions in a solid state medchemexpress.comthieme-connect.com.
The process typically involves growing a high-quality single crystal of the compound, which is then exposed to an X-ray beam. The X-rays diffract from the electron clouds of the atoms in the crystal, producing a unique diffraction pattern medchemexpress.comomlc.orgresearchgate.net. This pattern is then analyzed mathematically to reconstruct a three-dimensional electron density map, from which the positions of the atoms can be determined with high precision thieme-connect.complos.org. Key information derived from X-ray crystallography includes:
Unit cell dimensions: The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ), which define the smallest repeating unit of the crystal medchemexpress.comuv-vis-spectral-atlas-mainz.org.
Space group: Describes the symmetry elements present in the crystal lattice medchemexpress.comuv-vis-spectral-atlas-mainz.org.
Atomic coordinates: The precise positions of each atom within the unit cell.
Bond lengths: The distances between the nuclei of two bonded atoms, typically measured in Ångstroms (Å) libretexts.orglibretexts.org.
Bond angles: The angles formed by three atoms, where the central atom is bonded to the other two libretexts.orglibretexts.org.
Biosynthesis and Metabolic Pathways
Proposed Biosynthetic Routes for Flavonoid Glycosides
Flavonoids, including flavone (B191248) glycosides such as Pedalitin (B157511), are synthesized through the phenylpropanoid pathway, which is a central component of specialized metabolism in land plants. This pathway begins with the amino acid phenylalanine, which is converted into 4-coumaroyl-CoA. wikipedia.orgwikipedia.orgwikipedia.orgthegoodscentscompany.com
The critical initial step in the flavonoid branch of this pathway is catalyzed by chalcone (B49325) synthase (CHS), an enzyme that condenses one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to yield chalcones, such as naringenin (B18129) chalcone. wikipedia.orgwikipedia.orgwikipedia.orgthegoodscentscompany.comnih.gov Subsequently, chalcone isomerase (CHI) facilitates the stereospecific cyclization of chalcones into flavanones, with naringenin being a common example. wikipedia.orgwikipedia.orgnih.govnih.gov
From flavanones, the biosynthetic pathway diversifies through a series of enzymatic modifications, leading to various classes of flavonoids, including flavones, flavonols, and anthocyanins. wikipedia.orgwikipedia.orgnih.govnih.govnih.gov Pedalitin, being a flavone, is formed through this general flavonoid pathway. Flavonoid glycosides are then produced when sugar moieties are attached to these flavonoid aglycones. This glycosylation process is primarily catalyzed by UDP-sugar dependent glycosyltransferases (UGTs), which transfer sugar residues from activated donor molecules, such as UDP-glucose, to specific hydroxyl groups on the flavonoid structure. nih.govnih.govamdb.onlineuni.lu
Enzymatic Glycosylation and Deglycosylation Mechanisms Involving Pedalitin
The modification of flavonoids through the addition or removal of sugar units is mediated by specific enzymatic mechanisms.
Enzymatic Glycosylation: Glycosylation, the process of attaching sugar moieties, is crucial for the solubility, stability, and biological activity of many flavonoids. This reaction is predominantly catalyzed by glycosyltransferases (GTs), particularly UDP-sugar dependent glycosyltransferases (UGTs). These enzymes facilitate the transfer of a sugar residue from an activated nucleotide sugar donor (e.g., UDP-glucose) to a hydroxyl group on the acceptor molecule, such as Pedalitin or its precursors. nih.govamdb.onlineuni.lunih.gov While specific enzymes directly responsible for the glycosylation of Pedalitin are not extensively detailed in general literature, the mechanism follows the broader principles of flavonoid glycosylation where UGTs play a central role.
Enzymatic Deglycosylation: Conversely, deglycosylation involves the enzymatic hydrolysis of glycosidic bonds, leading to the removal of sugar units from flavonoid glycosides. This process is carried out by a class of enzymes known as glycosidases (also referred to as glycoside hydrolases). amdb.onlineuni.lumassbank.euuni.luresearchgate.net Deglycosylation can occur in plants as part of their metabolic regulation or in other organisms (e.g., by gut microbiota) to facilitate absorption or alter biological activity. thegoodscentscompany.comuni.lumassbank.euresearchgate.netmassbank.eu Although specific deglycosylation enzymes acting directly on Pedalitin glycosides are not explicitly outlined, the general mechanisms of glycosidase activity are applicable to the removal of sugar residues from flavonoid glycosides.
Biological Activities: Mechanistic Investigations in Vitro Studies
Antioxidant Mechanisms and Potency
The Ferric Reducing Antioxidant Power (FRAP) assay quantifies a compound's ability to reduce ferric ions to ferrous ions, a key indicator of antioxidant potential wikipedia.org. Pedaliin has been shown to exhibit a dose-dependent FRAP activity. At concentrations ranging from 3.5 to 35 µM, Pedaliin's FRAP values spanned from 68% to 254%, indicating a robust reducing capability wikipedia.orgfishersci.pt. This activity showed a strong positive correlation with increasing concentration (R² > 0.9, p < 0.001) wikipedia.orgfishersci.pt.
Table 1: Ferric Reducing Antioxidant Power (FRAP) of Pedaliin in Vitro
| Concentration (µM) | FRAP (% of Control) |
| 3.5 | 68 |
| 7 | 115 |
| 17.5 | 188 |
| 35 | 254 |
Pedaliin has also been reported to possess considerable radical scavenging activity, particularly against stable free radicals such as 2,2-Diphenyl-1-picrylhydrazyl (DPPH) radicals wikipedia.orgfishersci.pt. Previous research indicated that Pedaliin exhibited a DPPH radical scavenging activity of 2.0 mmol Trolox equivalent per gram wikipedia.orgfishersci.pt. This activity is crucial as it directly reflects the compound's ability to neutralize harmful free radicals, thereby mitigating oxidative stress wikipedia.org.
Anti-Proliferative and Anti-Metastatic Mechanisms in Human Colon Cancer Cellular Models
In addition to its antioxidant effects, Pedaliin has been investigated for its anti-cancer properties, specifically its anti-proliferative and anti-metastatic activities in human colon cancer cellular models, such as HCT116 cells wikipedia.orgfishersci.sefishersci.pt.
In vitro studies have demonstrated that Pedaliin can significantly inhibit the proliferation and viability of human colon cancer cells. Treatment of HCT116 cells with Pedaliin for 72 hours resulted in a dose-dependent reduction in cell growth wikipedia.orgfishersci.pt. The inhibition ranged from 24% at a concentration of 3.5 µM to 45% at 35 µM wikipedia.orgfishersci.pt. This indicates Pedaliin's direct cytotoxic or cytostatic effects on colon cancer cells.
Table 2: Inhibition of HCT116 Cell Growth by Pedaliin (72 hours)
| Concentration (µM) | Growth Inhibition (%) |
| 3.5 | 24 |
| 7 | 30 |
| 17.5 | 38 |
| 35 | 45 |
Pedaliin has been shown to induce cell cycle arrest in human colon cancer cells. Specifically, it has been reported to arrest the cell cycle at the G2/M phase fishersci.pt. This arrest prevents cancer cells from progressing through the cell division cycle, thereby inhibiting their uncontrolled proliferation wikipedia.orgfishersci.pt. Furthermore, studies indicate that Pedaliin contributes to an increase in the sub-G1 cell population in human colon cancer cell lines, such as HT29 and HCT116, which is a hallmark of apoptosis induction wikipedia.orgfishersci.se.
Pedaliin induces apoptosis in human colon cancer cells, a critical mechanism for its anti-cancer efficacy wikipedia.orgfishersci.pt. The induction of apoptosis by Pedaliin involves the regulation of key molecular markers within the apoptotic pathways. It has been specifically noted that Pedaliin induces apoptosis by regulating caspase-3 and caspase-9 fishersci.pt. Caspases are a family of cysteine proteases that play central roles in the execution phase of apoptosis. The activation of initiator caspases like caspase-9 leads to the activation of effector caspases such as caspase-3, which then cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptotic cell death.
While direct evidence for Pedaliin's specific effects on p53, BAX, and BCL-2 protein expression is not explicitly detailed in the primary sources, these markers are broadly recognized as crucial regulators of apoptosis in colorectal cancer. The tumor suppressor protein p53 plays a vital role in initiating the apoptotic program in response to cellular damage. BAX (Bcl-2-associated X protein) is a pro-apoptotic protein, while BCL-2 (B-cell lymphoma 2) is an anti-apoptotic protein. An increased BAX/BCL-2 ratio typically promotes apoptosis. The observed increase in the sub-G1 population in Pedaliin-treated cells further supports its apoptosis-inducing activity wikipedia.orgfishersci.se.
Attenuation of Cellular Invasion and Migration (e.g., Trans-well, Wound-healing assays)
In vitro studies have demonstrated Pedaliin's capacity to attenuate cellular invasion and migration, particularly in human colon cancer cell lines. Research utilizing HCT116 and HT29 human colon cancer cells has shown that Pedaliin can significantly inhibit both invasion and migration under non-cytotoxic conditions. pubcompare.aiguidetopharmacology.orgebi.ac.uk
Specifically, at a concentration of 7 µM, Pedaliin was observed to alleviate the invasion of HCT116 cells by 18% and migration by 33% after 48 hours of incubation. pubcompare.aiguidetopharmacology.orgresearchgate.net These effects were investigated using established in vitro methodologies such as trans-well and wound-healing assays, which are standard techniques for assessing cell migratory and invasive capabilities. researchgate.netwikipedia.orgnih.gov The observed anti-invasive and anti-migratory activities suggest a potential role for Pedaliin in modulating processes related to cell motility and metastasis. researchgate.net
Table 1: Effect of Pedaliin on Cellular Invasion and Migration in HCT116 Cells
| Cellular Process | Pedaliin Concentration | Incubation Time | Inhibition Percentage | Reference |
| Invasion | 7 µM | 48 hours | 18% | pubcompare.aiguidetopharmacology.orgresearchgate.net |
| Migration | 7 µM | 48 hours | 33% | pubcompare.aiguidetopharmacology.orgresearchgate.net |
Enzyme Modulatory Activities
Pedaliin exhibits notable enzyme modulatory activities, contributing to its observed biological effects. These activities include the inhibition of enzymes crucial in various physiological and pathological pathways.
Angiotensin I-Converting Enzyme (ACE) Inhibition Studies
Pedaliin has been identified as an inhibitor of Angiotensin I-Converting Enzyme (ACE), a key enzyme in the renin-angiotensin-aldosterone system that plays a central role in blood pressure regulation. cenmed.comwikipedia.orgfigshare.com Studies have investigated the ACE-inhibitory effects of Pedaliin in comparison to other bioactive compounds found in sesame leaves, such as acteoside. cenmed.commims.com
In in vitro assays, Pedaliin demonstrated a dose-dependent inhibition of ACE activity. At a concentration of 100 µM, Pedaliin inhibited ACE by 59.1 ± 3.6%. cenmed.commims.com Increasing the concentration to 200 µM resulted in a more pronounced inhibition of 78.9 ± 2.2%. cenmed.commims.com This inhibitory effect was found to be slightly stronger than that of acteoside at comparable concentrations, suggesting Pedaliin's significant contribution to the ACE-inhibitory properties of sesame leaf extracts. cenmed.commims.com
Table 2: Angiotensin I-Converting Enzyme (ACE) Inhibition by Pedaliin
| Compound | Concentration (µM) | ACE Inhibition (%) (Mean ± S.E.M.) | Reference |
| Pedaliin | 100 | 59.1 ± 3.6 | cenmed.commims.com |
| Pedaliin | 200 | 78.9 ± 2.2 | cenmed.commims.com |
| Acteoside | 100 | 52.8 ± 2.5 | cenmed.commims.com |
| Acteoside | 200 | 65.0 ± 2.6 | cenmed.commims.com |
Myeloperoxidase (MPO) Inhibition Mechanisms
Pedaliin has also been reported to exhibit myeloperoxidase (MPO) inhibitory activities. cenmed.com Myeloperoxidase is an enzyme involved in innate immune defense, producing reactive oxidants that can contribute to tissue damage in chronic inflammatory diseases and cardiovascular events. While specific mechanistic details and quantitative data (such as IC50 values) for Pedaliin's direct MPO inhibition were not extensively detailed in the current literature, its capacity to inhibit this enzyme has been noted as a significant biological function. cenmed.com This suggests a potential role for Pedaliin in modulating inflammatory processes by interfering with MPO activity.
Investigation of Other Relevant Enzyme Inhibition
Beyond ACE and MPO, Pedaliin has demonstrated other enzyme modulatory activities, notably its ability to inhibit the glycation of Bovine Serum Albumin (BSA). In vitro studies have shown that Pedaliin inhibits BSA glycation with an IC50 value of 41.8 µM. pubcompare.aiguidetopharmacology.orgebi.ac.uk Protein glycation is a non-enzymatic reaction between sugars and proteins that can lead to the formation of advanced glycation end-products (AGEs), implicated in various chronic diseases. The inhibition of this process by Pedaliin highlights another facet of its enzyme-related biological activities. pubcompare.aiguidetopharmacology.orgebi.ac.uk
Furthermore, Pedaliin exhibits strong antioxidant activities, including high 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging and oxygen radical absorbance capacity (ORAC). pubcompare.aiguidetopharmacology.orgebi.ac.uk While not direct enzyme inhibition, these activities are often related to the modulation of enzymatic pathways involved in oxidative stress.
Table 3: Other Enzyme Inhibition by Pedaliin
| Enzyme/Process | Type of Activity | IC50 Value (if applicable) | Reference |
| BSA Glycation | Inhibition | 41.8 µM | pubcompare.aiguidetopharmacology.orgebi.ac.uk |
Analytical Method Development and Validation
Quantitative High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a widely utilized analytical technique for the separation, identification, and quantification of components in a mixture. For compounds like pedaliin, HPLC provides a powerful tool for precise measurement, especially when coupled with appropriate detection methods.
Method Validation Parameters: Linearity, Sensitivity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
Method validation is an essential process to confirm that an analytical method is suitable for its intended purpose. Key parameters evaluated during validation include linearity, sensitivity, limit of detection (LOD), and limit of quantification (LOQ), often following guidelines from organizations like the International Conference on Harmonization (ICH) mycocentral.eucenmed.comuni.lu.
Linearity: Linearity assesses the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte in the sample over a specified range. Calibration curves are constructed by plotting detector response against corresponding analyte concentrations, and the linearity is typically evaluated by the correlation coefficient (R²) mycocentral.euuni.lu. A high R² value (e.g., >0.9995) indicates good linearity over the studied range mycocentral.eu.
Sensitivity: Sensitivity refers to the change in the response of an analytical method for a given change in the concentration of the analyte. In the context of linear calibration, sensitivity is represented by the slope of the calibration curve cenmed.com.
Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions cenmed.comnih.gov. It is commonly calculated using the formula LOD = 3.3σ / S, where σ is the standard deviation of the response (e.g., from the y-intercept or blank measurements) and S is the slope of the calibration curve cenmed.comuni.lu.
Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be quantified with acceptable accuracy and precision cenmed.comnih.gov. The LOQ is typically calculated as LOQ = 10σ / S, where σ and S are as defined for LOD cenmed.comuni.lu. For impurity tests, the LOQ serves as the lower linearity limit cenmed.com.
These parameters ensure that the HPLC method for pedaliin is reliable, accurate, and precise within its intended analytical range.
Application of Relative Molar Sensitivity (RMS) Based on qNMR for Traceable Quantification
A significant advancement in the quantitative analysis of compounds like pedaliin is the application of Relative Molar Sensitivity (RMS) based on ¹H quantitative Nuclear Magnetic Resonance (¹H-qNMR) spectroscopy. This approach enables the quantification of analytes without the need for an authentic and identical standard of the analyte itself, offering metrological traceability to the International System of Units (SI) guidetopharmacology.orgfishersci.cabmrb.iowikidata.org.
The RMS method utilizes an alternative reference standard, such as methyl 4-hydroxybenzoate (B8730719) (MHB), to quantify target analytes like pedaliin and acteoside guidetopharmacology.orgfishersci.cabmrb.iowikidata.org. The RMS value for an analyte is derived from the ratio of its molar absorption coefficient to that of the alternative reference standard. This calculation incorporates purity corrections for both the analyte and the reference standard, determined through ¹H-qNMR guidetopharmacology.orgfishersci.cabmrb.iowikidata.org.
For instance, in a developed HPLC method, the RMS values relative to MHB were determined for pedaliin and acteoside. The calibration curve slopes were 14431 for pedaliin and 4671.9 for acteoside, while the slope for MHB was 6428 wikidata.org. This led to specific RMS values:
Table 1: Relative Molar Sensitivity (RMS) Values for Pedaliin and Acteoside
| Analyte | Calibration Curve Slope | RMS (relative to MHB) |
| Pedaliin | 14431 wikidata.org | 2.25 bmrb.iowikidata.org |
| Acteoside | 4671.9 wikidata.org | 0.727 bmrb.iowikidata.org |
| MHB | 6428 wikidata.org | 1.00 (Reference) |
Note: RMS values are calculated as (Analyte Slope / MHB Slope). For Pedaliin: 14431 / 6428 ≈ 2.25. For Acteoside: 4671.9 / 6428 ≈ 0.727.
This method provides a practical and accurate tool for determining pedaliin content, particularly valuable when authentic standards are scarce or costly, while ensuring the accuracy of quantitative values and SI-traceability fishersci.cabmrb.iowikidata.org.
Chromatographic Fingerprinting for Authentication of Pedaliin-Containing Materials
Chromatographic fingerprinting is a powerful analytical strategy used for the identification and authentication of complex natural products, including those containing pedaliin. This approach involves generating a comprehensive chromatographic profile that represents the unique chemical composition of a sample nih.govthegoodscentscompany.com.
The complexity of natural products, where numerous unknown factors may exist, makes it challenging to pinpoint every single component qualitatively and quantitatively nih.gov. Chromatographic fingerprinting offers a rational and effective solution by providing a holistic view of the chemical constituents, thereby serving as a robust tool for quality control and authentication of pedaliin-containing materials nih.govthegoodscentscompany.comcdutcm.edu.cn.
Structure Activity Relationship Sar Studies and Molecular Design
Comparative Analysis of Pedaliin with Structurally Related Flavonoid Glycosides
The biological activity of a flavonoid is intricately linked to its molecular architecture, including the pattern of hydroxylation, methoxylation, and the nature and position of glycosylation. To comprehend the unique properties of pedaliin, it is essential to compare it with structurally analogous compounds.
Pedaliin vs. Pedalitin (B157511) (Aglycone): Pedaliin is the 6-O-glucoside of pedalitin. Generally, the glycosylation of flavonoids tends to decrease their antioxidant activity in vitro compared to their corresponding aglycones. This is because the sugar moiety can sterically hinder the electron-donating hydroxyl groups that are crucial for radical scavenging. However, glycosylation often enhances water solubility and bioavailability, which can lead to improved activity in vivo. While direct comparative studies on the antioxidant and anticancer activities of pedaliin versus pedalitin are not extensively documented, it is known that pedaliin itself exhibits significant antioxidant and anti-colon cancer activities. For instance, pedaliin has demonstrated considerable ferric reducing antioxidant power (FRAP) and has been shown to inhibit the growth, invasion, and migration of human colon cancer cells. nih.govtargetmol.com
Pedaliin vs. Luteolin-7-O-glucoside: Luteolin-7-O-glucoside shares the same luteolin (B72000) backbone as pedaliin but lacks the 6-hydroxyl group and has a glucose moiety at the 7-position instead of a methoxy (B1213986) group. Studies comparing luteolin and its 7-O-glucoside have shown that the aglycone, luteolin, often exhibits stronger antioxidant and anti-inflammatory effects. mdpi.com However, luteolin-7-O-glucoside has been found to be more effective in inducing phase II antioxidant enzymes. nih.gov This suggests that the specific position and nature of the substituent play a critical role. The presence of the 6-hydroxyl group in pedaliin is a key distinguishing feature and is expected to significantly influence its electronic properties and, consequently, its biological activity compared to luteolin-7-O-glucoside.
The table below provides a structural comparison of pedaliin and related flavonoid glycosides.
| Compound | Basic Structure | C6 Substitution | C7 Substitution | Bioactivity Highlights |
| Pedaliin | Luteolin | -OH, -O-glucose | -OCH3 | Antioxidant, Anti-colon cancer nih.govtargetmol.com |
| Pedalitin | Luteolin | -OH | -OCH3 | Aglycone of pedaliin |
| Luteolin-7-O-glucoside | Luteolin | -H | -O-glucose | Antioxidant, Anti-inflammatory mdpi.com |
Elucidation of Key Structural Motifs Responsible for Specific Bioactivities
The specific arrangement of functional groups in the pedaliin molecule is directly responsible for its observed biological effects, notably its antioxidant and anticancer activities.
Antioxidant Activity: The antioxidant capacity of flavonoids is largely dictated by the presence and arrangement of hydroxyl groups, which can donate a hydrogen atom to neutralize free radicals. The key structural features of pedaliin contributing to its antioxidant activity include:
Catechol Group (3',4'-dihydroxy) on the B-ring: This is a well-established and critical motif for potent antioxidant activity in flavonoids. The ortho-dihydroxy arrangement on the B-ring allows for the formation of a stable quinone upon radical scavenging, effectively delocalizing the unpaired electron. nih.govnih.gov
2,3-Double Bond in Conjunction with the 4-Oxo Group: This structural feature in the C-ring facilitates electron delocalization across the flavonoid skeleton, which is important for stabilizing the flavonoid radical after hydrogen donation. nih.gov
Anticancer Activity: Pedaliin has demonstrated notable activity against colon cancer cells, including growth inhibition, and suppression of invasion and migration. nih.govtargetmol.com The structural elements likely responsible for these effects include:
Hydroxylation Pattern: The number and position of hydroxyl groups are crucial for the cytotoxic effects of flavonoids. The specific arrangement of hydroxyl groups on both the A and B rings of pedaliin likely contributes to its interactions with cellular targets involved in cancer progression.
7-Methoxy Group: Methylation of hydroxyl groups in flavonoids can modulate their biological activity. A methoxy group at the C7 position, as seen in pedaliin, can influence the molecule's lipophilicity and its ability to interact with biological membranes and intracellular targets. Some studies suggest that methoxy groups can impact cytotoxicity and the inhibition of drug efflux pumps like P-glycoprotein, which is relevant in the context of cancer chemotherapy. nih.gov For instance, it has been reported that a 6-methoxy group can play a negative role in P-glycoprotein inhibition. nih.gov
The Flavonoid Backbone: The planar structure of the flavone (B191248) backbone allows for intercalation into DNA and interaction with various enzymes and signaling proteins that are critical for cancer cell survival and proliferation.
The following table summarizes the key structural motifs of pedaliin and their putative roles in its bioactivities.
| Structural Motif | Location | Putative Role in Bioactivity |
| Catechol (o-dihydroxy) | B-ring (C3', C4') | Potent antioxidant activity through radical scavenging. nih.govnih.gov |
| 6-Hydroxyl Group | A-ring | Contributes to antioxidant capacity. |
| 7-Methoxy Group | A-ring | Modulates lipophilicity and interaction with cellular targets, potentially influencing anticancer activity. nih.gov |
| 6-O-Glucoside | A-ring | Enhances water solubility and bioavailability, though may slightly decrease in vitro antioxidant activity. |
| 2,3-Double Bond and 4-Oxo Group | C-ring | Facilitates electron delocalization, contributing to antioxidant potential. nih.gov |
Future Directions and Research Opportunities
Comprehensive Elucidation of Molecular Mechanisms in Biological Systems
A critical future direction for pedaliin research involves the comprehensive elucidation of its molecular mechanisms within biological systems. While studies have indicated pedaliin's in vitro antioxidant and anti-colon cancer activities, including its ability to inhibit invasion and migration of human colon cancer cells, the detailed molecular pathways underpinning these effects remain to be fully uncovered. Future research is warranted to precisely identify the specific molecular targets, signaling pathways, and cellular processes modulated by pedaliin. This includes understanding how pedaliin interacts with biomolecules such as proteins, nucleic acids, carbohydrates, and lipids, which is fundamental to cellular function and health. Integrating advanced experimental techniques with computational approaches will be crucial to enhance the mechanistic understanding of pedaliin's biological specificity and function. researchgate.netfrontiersin.org
Exploration of Chemoenzymatic and Biosynthetic Engineering Approaches
The exploration of chemoenzymatic and biosynthetic engineering approaches represents a promising frontier for the sustainable and efficient production and diversification of pedaliin. Chemoenzymatic synthesis, which combines traditional chemical methods with biocatalysis, offers advantages such as facile synthesis protocols, environmental friendliness, scalability, and atom economy. nih.gov For complex natural products like pedaliin, understanding the fundamental mechanistic underpinnings of relevant enzymes could pave the way for rational application in generating new compounds of biological interest. nih.gov This could involve engineering biosynthetic pathways in suitable host organisms to enhance pedaliin yield or to produce novel pedaliin derivatives. The modular architecture of certain enzyme systems, such as polyketide synthases (PKS), provides a framework for rational pathway engineering to introduce specific and predictable changes to core structures, a concept that could be adapted for flavonoid glycosides like pedaliin. nih.gov Furthermore, enzymatic steps can be strategically applied to introduce stereochemistry and simplify synthetic routes. researchgate.net
Development of Advanced Analytical Platforms for In Situ Quantification
The development of advanced analytical platforms is essential for accurate and precise in situ quantification of pedaliin in various matrices, particularly biological samples and processed foods. Recent advancements, such as the development of high-performance liquid chromatography (HPLC) methods with relative molar sensitivity based on ¹H-qNMR, have enabled the determination of pedaliin content in dried sesame leaf powders and commercially processed foods. researchgate.net These methods offer analytical data with SI-traceability without the need for authentic and identical analyte standards, proving to be a useful and practical tool for routine analysis. researchgate.net Future efforts should focus on refining these platforms for in situ analysis within complex biological systems, allowing for real-time monitoring of pedaliin's distribution, metabolism, and interaction with cellular components. This would involve developing highly sensitive and selective techniques capable of quantifying pedaliin in living cells or tissues, providing insights into its pharmacokinetics and pharmacodynamics at a localized level.
Application of Computational Chemistry and Molecular Dynamics for Receptor Interactions
The application of computational chemistry and molecular dynamics (MD) simulations is a vital future direction for predicting and understanding pedaliin's interactions with biological receptors. Molecular docking, a computational method, can simulate the preferred orientation and binding affinity between a ligand (like pedaliin) and a receptor (e.g., a protein target), offering insights crucial for drug design and understanding molecular recognition processes. openaccessjournals.com Given pedaliin's demonstrated biological activities, computational studies, including molecular docking and MD simulations, can be employed to predict its binding modes, identify potential drug binding sites (including allosteric sites), and evaluate the binding energetics and kinetics of its ligand-receptor interactions. openaccessjournals.commdpi.comnih.gov These simulations can provide atomic-resolution insights into the dynamics and function of identified drug targets, guiding the rational design of more potent and specific ligands. mdpi.comnih.gov
Potential for Derivatization to Enhance Bioactivity or Specificity
Exploring the potential for derivatization of pedaliin is a significant area for future research aimed at enhancing its bioactivity or specificity. Pedaliin is known as 6-hydroxyluteolin (B91113) 7-methyl ether 6-glucoside (pedalitin-6-O-glucoside), and its aglycone, pedalitin (B157511), has also been identified. nih.gov The presence of a glycosidic linkage suggests that modifications to the sugar moiety or the flavonoid backbone could lead to derivatives with altered solubility, bioavailability, metabolic stability, or target affinity. Rational drug design principles, informed by computational modeling and structure-activity relationship (SAR) studies, can guide the synthesis of novel pedaliin analogs. By systematically modifying specific functional groups or introducing new substituents, researchers can aim to optimize pedaliin's pharmacological profile, potentially leading to compounds with improved efficacy, reduced off-target effects, or novel therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
